molecular formula C20H23NOS B1614173 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898763-25-2

3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone

Cat. No. B1614173
M. Wt: 325.5 g/mol
InChI Key: NNTYUYOBXZIRIL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone (3,5-DMTMBP) is a synthetic organic compound belonging to the class of thiomorpholinomethyl benzophenones. It has been used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a photochemical in the production of polymers. It has also been used as a fluorescent indicator in spectroscopy and in the detection of certain biological molecules. In addition, 3,5-DMTMBP has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.

Scientific Research Applications

Photophore Applications in Biochemistry

The photophore properties of benzophenone derivatives, including those similar to 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, are leveraged in bioorganic chemistry and materials science for their unique photochemical behaviors. These compounds, upon UV light excitation, form biradicaloid triplet states that can abstract hydrogen atoms from C-H bonds, facilitating covalent C-C bond formation. This mechanism is used in identifying molecular targets, proteome profiling, bioconjugation, and site-directed modification of biopolymers, showcasing the chemical's potential in elucidating biological interactions and material science applications (G. Dormán, Hiroyuki Nakamura, A. Pulsipher, G. Prestwich, 2016).

Environmental and Biological Impacts

Research into benzophenone-3 (BP-3), a structurally related compound, shows its widespread use in sunscreen and cosmetic products and its resultant environmental and biological impacts. Studies have demonstrated BP-3's ability to cause oxidative stress in rat thymocytes, suggesting potential cytotoxicity mechanisms linked to increased intracellular Zn2+ levels. These findings indicate the environmental persistence and biological effects of benzophenone derivatives, underscoring the need for evaluating their safety and environmental impact (Hidekazu Utsunomiya et al., 2019).

Antitumor Activity

Novel benzophenone derivatives, including those with structural motifs akin to 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Specifically, morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies (E. Kumazawa et al., 1997).

Photoinitiation in Polymerization

Benzophenone derivatives play a crucial role as photoinitiators in polymerization processes, with their reactivity influenced by substituents that affect their excited state processes. This application is vital in material science, where precise control over polymerization is required for developing advanced materials with specific properties (J. Fouassier et al., 1995).

properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTYUYOBXZIRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643375
Record name (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone

CAS RN

898763-25-2
Record name (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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